molecular formula C17H18BrNO2 B13490180 Benzyl 3-bromophenethyl(methyl)carbamate

Benzyl 3-bromophenethyl(methyl)carbamate

Cat. No.: B13490180
M. Wt: 348.2 g/mol
InChI Key: XOBXGHXDCXZGJX-UHFFFAOYSA-N
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Description

Benzyl 3-bromophenethyl(methyl)carbamate is a compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agriculture. This compound is characterized by the presence of a benzyl group, a bromophenethyl group, and a methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-bromophenethyl(methyl)carbamate can be achieved through various methods. One common approach involves the reaction of 3-bromophenethylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-bromophenethyl(methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbamates with different oxidation states.

    Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce 3-bromophenethylamine and benzyl alcohol.

Scientific Research Applications

Benzyl 3-bromophenethyl(methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, particularly acetylcholinesterase and butyrylcholinesterase.

    Medicine: Research into its potential as a pharmaceutical intermediate for the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of benzyl 3-bromophenethyl(methyl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The pathways involved include the inhibition of enzyme activity and modulation of neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • 3-Bromophenethyl carbamate
  • Methyl carbamate

Uniqueness

Benzyl 3-bromophenethyl(methyl)carbamate is unique due to the presence of both a bromophenethyl group and a benzyl group, which confer distinct chemical properties and reactivity. Compared to other carbamates, it offers a combination of steric and electronic effects that can be advantageous in specific synthetic and biological applications.

Properties

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

benzyl N-[2-(3-bromophenyl)ethyl]-N-methylcarbamate

InChI

InChI=1S/C17H18BrNO2/c1-19(11-10-14-8-5-9-16(18)12-14)17(20)21-13-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3

InChI Key

XOBXGHXDCXZGJX-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC(=CC=C1)Br)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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